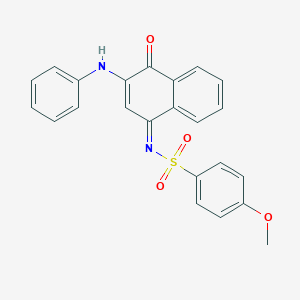![molecular formula C26H23NO3S2 B281363 4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281363.png)
4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, also known as IMP-1088, is a small molecule inhibitor that targets a conserved pocket in the RNA-dependent RNA polymerase (RdRp) of multiple RNA viruses, including the common cold virus and the Zika virus.
Mechanism of Action
4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide targets a conserved pocket in the RdRp of multiple RNA viruses. RdRp is an essential enzyme for viral replication and is highly conserved across RNA viruses. By targeting this conserved pocket, this compound inhibits viral replication and prevents the virus from spreading.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in preclinical studies. In a study published in Nature Microbiology, this compound was shown to have no cytotoxic effects on human airway cells at concentrations up to 100 μM. Additionally, this compound was shown to have no effect on the viability of human neural progenitor cells at concentrations up to 50 μM.
Advantages and Limitations for Lab Experiments
One advantage of 4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is its broad-spectrum antiviral activity. This compound has been shown to inhibit replication of multiple RNA viruses, including the common cold virus and the Zika virus. Additionally, this compound has been shown to have minimal toxicity in preclinical studies. One limitation of this compound is its specificity for RdRp. While RdRp is highly conserved across RNA viruses, this compound may not be effective against viruses that do not use RdRp for replication.
Future Directions
For 4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide include further preclinical studies to determine its efficacy in animal models and clinical studies to determine its safety and efficacy in humans. Additionally, further research is needed to determine the optimal dosing and administration of this compound for the treatment of RNA viruses. Finally, this compound may have potential applications in the treatment of other viral infections, such as influenza and hepatitis C.
Synthesis Methods
The synthesis of 4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-methylthiophenol, which is then reacted with 4-bromoacetophenone to yield 4-(methylthio)acetophenone. The next step involves the reaction of 4-(methylthio)acetophenone with 4-isopropylaniline to yield 4-isopropylthioacetophenone. The final step involves the reaction of 4-isopropylthioacetophenone with 4-nitrobenzenesulfonyl chloride to yield this compound.
Scientific Research Applications
4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has shown promising results in preclinical studies as a potential treatment for multiple RNA viruses. In a study published in Nature Microbiology, this compound was shown to inhibit replication of the common cold virus in human airway cells. Additionally, this compound was able to inhibit replication of the Zika virus in human neural progenitor cells. These findings suggest that this compound has broad-spectrum antiviral activity and could be a potential treatment for multiple RNA viruses.
Properties
Molecular Formula |
C26H23NO3S2 |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
(NE)-N-[3-(4-methylphenyl)sulfanyl-4-oxonaphthalen-1-ylidene]-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C26H23NO3S2/c1-17(2)19-10-14-21(15-11-19)32(29,30)27-24-16-25(31-20-12-8-18(3)9-13-20)26(28)23-7-5-4-6-22(23)24/h4-17H,1-3H3/b27-24+ |
InChI Key |
KWPOCISKXIYMMU-SOYKGTTHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C/C(=N\S(=O)(=O)C3=CC=C(C=C3)C(C)C)/C4=CC=CC=C4C2=O |
SMILES |
CC1=CC=C(C=C1)SC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)C(C)C)C4=CC=CC=C4C2=O |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)C(C)C)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281280.png)
![Benzyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281282.png)
![Benzyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281285.png)
![Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281286.png)
![Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281292.png)
![Pentyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281293.png)
![Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281294.png)

![Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281299.png)
![Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281301.png)

![N-[(1Z)-3-[(4-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B281305.png)


